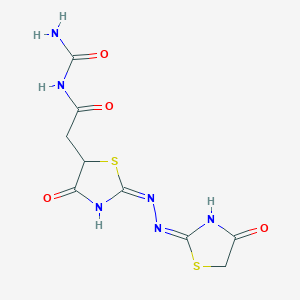

N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide

説明

N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide: is a complex organic compound featuring a unique structure that includes thiazolidinone and hydrazone moieties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of Thiazolidinone Core: The initial step involves the cyclization of a suitable thiourea derivative with an α-haloketone to form the thiazolidinone ring.

Hydrazone Formation: The thiazolidinone intermediate is then reacted with hydrazine or a hydrazine derivative to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted carbamoyl derivatives.

科学的研究の応用

Synthesis and Structural Characterization

The synthesis of N-carbamoyl derivatives, including the compound , typically involves the cyclocondensation of thiazolidinone derivatives with various hydrazones. This process allows for the modification of the thiazolidinone core, generating a range of derivatives with varying biological activities. Techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed for structural elucidation and confirmation of the synthesized compounds .

Antimicrobial Properties

Research indicates that compounds containing thiazolidinone structures exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. These compounds are believed to disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have reported that thiazolidinone derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of cell cycle progression and inhibition of tumor growth through diverse pathways such as apoptosis induction and anti-inflammatory effects .

Mechanistic Insights

The biological mechanisms underlying the activity of N-carbamoyl derivatives are multifaceted:

- Apoptosis Induction: Thiazolidinone compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition: Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival, contributing to their anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing a series of thiazolidinone derivatives demonstrated significant antimicrobial activity against various pathogens. The synthesized compounds were evaluated using standard disc diffusion methods, showing promising results against S. aureus and E. coli strains .

Case Study 2: Anticancer Evaluation

In another investigation, a derivative structurally related to this compound was tested against several cancer cell lines. The results indicated substantial growth inhibition rates, suggesting that these compounds could serve as potential leads for developing new anticancer drugs .

| Compound | Activity Type | Target Organisms/Cell Lines | Effectiveness |

|---|---|---|---|

| N-carbamoyl derivative | Antibacterial | S. aureus, E. coli | Significant inhibition |

| Thiazolidinone derivative | Anticancer | Breast cancer cells | High growth inhibition |

| Thiazolidinone derivative | Anticancer | Colon cancer cells | Moderate growth inhibition |

作用機序

The mechanism by which N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide exerts its effects is primarily through its interaction with biological macromolecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The thiazolidinone and hydrazone moieties are particularly important for these interactions, as they can mimic natural substrates or inhibitors.

類似化合物との比較

Similar Compounds

- N-carbamoyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide

- N-carbamoyl-2-((E)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide

Uniqueness

Compared to similar compounds, N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both thiazolidinone and hydrazone moieties in a single molecule provides a unique platform for diverse chemical transformations and biological interactions.

生物活性

N-carbamoyl-2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antifungal domains. This article reviews the existing literature on the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.

Chemical Structure and Synthesis

The compound features a complex structure that includes thiazolidinone and hydrazone functionalities, which are known for their biological significance. The synthesis typically involves cyclo-condensation reactions of appropriate precursors in the presence of catalysts such as zinc chloride. For instance, compounds derived from 2-mercapto-acetic acid and various hydrazones have shown promising results in biological assays .

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of N-carbamoyl derivatives. For example, compounds based on thiazolidinone scaffolds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against multiple bacterial strains .

Table 1: Antimicrobial Activity of N-carbamoyl Derivatives

| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Organisms |

|---|---|---|---|

| N-carbamoyl derivative | 10.7 - 21.4 | 21.4 - 40.2 | E. coli, S. aureus |

| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 | Various bacterial strains |

Antifungal Activity

The antifungal properties of this compound have also been explored, particularly against phytopathogenic fungi. One study identified a derivative with an EC50 of 0.85 µg/mL against Alternaria solani, indicating potent antifungal activity . This suggests potential applications in agricultural settings for controlling fungal pathogens.

Table 2: Antifungal Activity of Selected Compounds

| Compound | EC50 (µg/mL) | Target Fungi |

|---|---|---|

| Compound 4e | 0.85 | Alternaria solani |

| Compound X | 2.29 | Phoma lingam |

The biological activity of N-carbamoyl derivatives is often attributed to their ability to inhibit key enzymes involved in microbial metabolism or cell wall synthesis. For instance, thiazolidinone derivatives have been shown to disrupt cell membrane integrity in bacteria, leading to cell lysis .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiazolidinone compounds revealed that modifications at specific positions significantly impacted their antibacterial potency. The introduction of electron-withdrawing groups enhanced activity against resistant strains of bacteria.

- Fungicidal Activity : Another investigation focused on the fungicidal effects of these compounds against Fusarium species, where several derivatives showed promising results, indicating their potential as agricultural fungicides.

特性

IUPAC Name |

N-carbamoyl-2-[(2E)-4-oxo-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O4S2/c10-7(19)11-4(16)1-3-6(18)13-9(21-3)15-14-8-12-5(17)2-20-8/h3H,1-2H2,(H,12,14,17)(H,13,15,18)(H3,10,11,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAFGBOCPZEQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC(=O)N)/S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。